Phenacetin-ethoxy-1-13C
Overview
Description
Phenacetin-ethoxy-1-13C: is a labeled compound where the ethoxy group contains the carbon-13 isotope. This compound is a derivative of phenacetin, which is known for its analgesic and antipyretic properties. The labeling with carbon-13 makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research.
Mechanism of Action
Target of Action
Phenacetin-ethoxy-1-13C is a derivative of phenacetin, a compound that has been used as an analgesic and antipyretic . The primary target of phenacetin and its derivatives is the cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.
Mode of Action
This compound, like phenacetin, inhibits the activity of the COX enzymes, thereby reducing the production of prostaglandins This results in decreased perception of pain and reduction of fever
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, fever, inflammation, and blood clotting. Therefore, the inhibition of this pathway leads to reduced pain and fever .
Pharmacokinetics
Phenacetin, the parent compound, is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver (primarily by n-hydroxylation and conjugation), and excreted in the urine . The presence of the carbon-13 label in this compound may allow for more precise tracking of these processes.
Result of Action
The molecular and cellular effects of this compound action would be a decrease in the production of prostaglandins, leading to a reduction in pain and fever. At the cellular level, this could involve decreased activity of COX enzymes and reduced signaling through prostaglandin receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs or substances that can interact with this compound, and individual variations in drug metabolism and excretion. For example, conditions that alter liver function could impact the metabolism and hence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
It is known that it is a stable isotope-labeled compound, which can be used in nuclear magnetic resonance (NMR) analysis
Cellular Effects
As a stable isotope-labeled compound, it can be used in proteomics research to study the effects of various biochemical compounds on cells .
Molecular Mechanism
It is known that it can be used in NMR analysis, which can provide insights into its interactions with other molecules at the molecular level .
Temporal Effects in Laboratory Settings
As a stable isotope-labeled compound, it can be used in long-term studies to track the effects of various biochemical compounds over time .
Dosage Effects in Animal Models
As a stable isotope-labeled compound, it can be used in proteomics research to study the effects of various biochemical compounds in animal models .
Metabolic Pathways
As a stable isotope-labeled compound, it can be used in metabolic research to study the effects of various biochemical compounds on metabolic pathways .
Transport and Distribution
As a stable isotope-labeled compound, it can be used in proteomics research to study the transport and distribution of various biochemical compounds within cells and tissues .
Subcellular Localization
As a stable isotope-labeled compound, it can be used in proteomics research to study the subcellular localization of various biochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol.
Amide Synthesis: This involves the formation of an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods:
Industrial production of phenacetin-ethoxy-1-13C typically involves large-scale synthesis using the above methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: this compound oxide.
Reduction: 4-ethoxy-1-13C-phenylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Phenacetin-ethoxy-1-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 label allows for detailed structural analysis and study of molecular dynamics.
Metabolic Research: It is used to trace metabolic pathways and study the metabolism of phenacetin in biological systems.
Pharmacokinetics: The compound helps in understanding the absorption, distribution, metabolism, and excretion of phenacetin.
Drug Development: It aids in the development of new analgesic and antipyretic drugs by providing insights into the mechanism of action of phenacetin.
Comparison with Similar Compounds
Paracetamol (Acetaminophen): Both compounds are metabolized to paracetamol in the body and share similar analgesic and antipyretic properties.
Lidocaine: Another compound with analgesic properties, but it acts as a local anesthetic by blocking sodium channels.
Acetylfentanyl: A potent opioid analgesic, structurally different but used for pain relief.
Uniqueness:
Phenacetin-ethoxy-1-13C is unique due to its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. This labeling allows for precise tracking and analysis of the compound in various scientific applications, providing insights that are not possible with unlabeled compounds .
Properties
IUPAC Name |
N-(4-(113C)ethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]OC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483603 | |
Record name | Phenacetin-ethoxy-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72156-72-0 | |
Record name | Phenacetin-ethoxy-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72156-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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